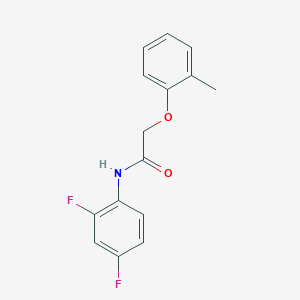

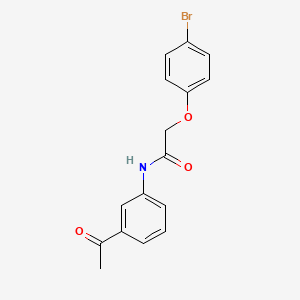

![molecular formula C16H23N3O3 B5567206 8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)

8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis approaches for related diazaspiro[4.5]decanone derivatives often involve Michael addition reactions and cyclization steps, providing insights into constructing complex spirocyclic systems. For example, synthesis methods for 1-oxa-3,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists highlight the utility of Michael addition and cyclization reactions in building similar spiro frameworks (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decanones and their derivatives can be elucidated using spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques help in determining the conformation and stereochemistry of spirocyclic compounds, essential for understanding their chemical behavior and interactions (Guillon et al., 2020).

Chemical Reactions and Properties

Spirocyclic compounds, including diazaspiro[4.5]decanones, can undergo various chemical reactions, such as oxidation, reduction, and functional group transformations. These reactions are pivotal for further derivatization and application of these compounds in medicinal chemistry and material science. The chemical properties of these compounds, such as reactivity and stability, are influenced by their spirocyclic structure and functional groups (Martin‐Lopez & Bermejo, 1998).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decanones, such as solubility, melting point, and crystallinity, can be assessed using various analytical techniques. These properties are crucial for the compound's application in different fields and determine its handling and storage conditions. Crystal structure analysis, for instance, provides valuable information on the molecular packing and intermolecular interactions within the crystal lattice (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and acid-base behavior, are essential for understanding the chemistry of diazaspiro[4.5]decanones. Studies on related compounds provide insights into how the spirocyclic core and substituents affect these properties, guiding the development of synthetic methodologies and applications of these molecules (Thanusu et al., 2011).

Applications De Recherche Scientifique

Synthesis and Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and screened for antihypertensive effects in rats, demonstrating their potential as antihypertensive agents. These compounds, including variations substituted at the 8 position, were designed as mixed alpha- and beta-adrenergic receptor blockers, revealing insights into their mechanistic actions on blood pressure regulation (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects

Investigations into 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives highlighted their inhibitory effects on neural calcium uptake and protective actions against brain edema and memory deficits induced by triethyltin chloride. These findings suggest their potential in treating conditions associated with impaired calcium homeostasis and cognitive functions (Tóth et al., 1997).

Anticancer and Antidiabetic Applications

Spirothiazolidines, structurally related to the compound of interest, have been synthesized and assessed for their anticancer and antidiabetic activities. These studies revealed significant activities against human breast carcinoma and liver carcinoma cell lines, as well as inhibitory effects on alpha-amylase and alpha-glucosidase, indicating their therapeutic potential in cancer and diabetes management (Flefel et al., 2019).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. For example, many oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-4-12-17-11(2)14(22-12)15(21)19-7-5-16(6-8-19)9-13(20)18(3)10-16/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBKVUUPLWJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C(=O)N2CCC3(CC2)CC(=O)N(C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)

![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)

![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)

![1-(2-aminoethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5567201.png)

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)